

An In-depth Technical Guide to the Isomers of Methoxy Methylphthalic Acid

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Compound of Interest

Compound Name: 5-Methoxy-3-methylphthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methoxy methylphthalic acid, compounds of interest in medicinal chemistry and materials science. This document details their synthesis, structural characterization, and potential biological relevance, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction to Methoxy Methylphthalic Acid Isomers

Methoxy methylphthalic acid is a dicarboxylic acid with a benzene ring substituted with one methoxy group, one methyl group, and two carboxyl groups. The relative positions of these four substituents give rise to six possible constitutional isomers, each with unique physicochemical properties and potential biological activities. The general approach to synthesizing these isomers involves the oxidation of the corresponding methoxy methyl-o-xylene precursors. Strong oxidizing agents such as potassium permanganate or nitric acid are typically employed for this transformation.^{[1][2][3]}

Isomers of Methoxy Methylphthalic Acid

The six constitutional isomers of methoxy methylphthalic acid are:

- 3-Methoxy-4-methylphthalic acid

- 4-Methoxy-3-methylphthalic acid
- 3-Methoxy-5-methylphthalic acid
- 4-Methoxy-5-methylphthalic acid
- 3-Methoxy-6-methylphthalic acid
- 4-Methoxy-6-methylphthalic acid (also known as 3-Methoxy-5-methylphthalic acid due to numbering conventions)

A systematic nomenclature is crucial for distinguishing between these isomers. The following sections will detail the synthesis and available characterization data for these compounds.

Synthesis and Characterization of Isomers

The synthesis of methoxy methylphthalic acid isomers generally follows the oxidation of the corresponding methoxy-substituted o-xylenes. While specific experimental data for all isomers is not readily available in the literature, a general experimental protocol can be adapted from established methods for the oxidation of substituted xylenes.

General Experimental Protocol: Oxidation of Methoxy Methyl-o-xylene

This protocol is a generalized procedure based on the known oxidation of xylenes to phthalic acids.^{[1][4]}

Materials:

- Appropriate methoxy methyl-o-xylene precursor
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH) or Sodium carbonate (Na_2CO_3) (for alkaline conditions)
- Hydrochloric acid (HCl) (for acidification)
- Distilled water

- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, a solution of the specific methoxy methyl-o-xylene isomer is prepared in an appropriate solvent (e.g., water with a phase-transfer catalyst or aqueous pyridine).
- **Oxidation:** A solution of potassium permanganate is added portion-wise to the refluxing solution of the xylene derivative. The reaction mixture is heated under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, the manganese dioxide (MnO_2) precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.
- **Acidification:** The resulting aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salts, leading to the precipitation of the crude methoxy methylphthalic acid.
- **Purification:** The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure isomer.

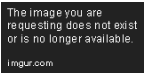
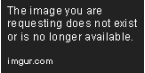
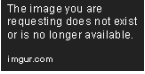
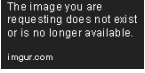
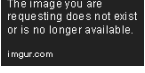
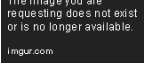
Characterization:

The purified isomers are characterized by standard analytical techniques:

- **Melting Point:** Determination of the melting point range.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectroscopy to confirm the substitution pattern on the aromatic ring.
- **Mass Spectrometry:** To determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxyl O-H and C=O stretches).

Data Presentation of Methoxy Methylphthalic Acid Isomers

Isomer	Structure	Precursor	CAS Number	Melting Point (°C)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
3-Methoxy-4-methylphthalic acid		3-Methoxy-4-methyl-o-xylene	N/A	N/A	N/A	N/A
4-Methoxy-3-methylphthalic acid		4-Methoxy-3-methyl-o-xylene	N/A	N/A	N/A	N/A
3-Methoxy-5-methylphthalic acid		3-Methoxy-5-methyl-o-xylene	103203-38-9	N/A	N/A	N/A
4-Methoxy-5-methylphthalic acid		4-Methoxy-5-methyl-o-xylene	103204-95-1[5]	N/A	N/A	N/A
3-Methoxy-6-methylphthalic acid		3-Methoxy-6-methyl-o-xylene	N/A	N/A	N/A	N/A
4-Methoxy-6-methylphthalic acid		4-Methoxy-6-methyl-o-xylene	N/A	N/A	N/A	N/A

N/A: Data not available in the searched literature.

Potential Biological Significance and Signaling Pathways

While specific biological activities for the isomers of methoxy methylphthalic acid are not well-documented, phthalic acid derivatives, in general, have been investigated for a range of biological effects, including antimicrobial and anticancer activities.[6][7] Phthalimides, derived from phthalic acids, are a well-known class of compounds with diverse pharmacological properties.[8][9] For instance, some phthalic acid derivatives have been designed as protein kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. [6]

Given the structural similarity to known bioactive molecules, it is plausible that methoxy methylphthalic acid isomers could interact with various biological targets. A hypothetical signaling pathway that could be modulated by such compounds, based on the activity of other phthalic acid derivatives, is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical in angiogenesis, a process essential for tumor growth.

Below is a conceptual workflow for screening these isomers for their potential as VEGFR inhibitors.

Conceptual workflow for screening methoxy methylphthalic acid isomers.

The following diagram illustrates a simplified, hypothetical signaling pathway involving VEGFR-2 that could be a target for these novel phthalic acid derivatives.

Hypothesized VEGFR-2 signaling pathway targeted by a methoxy methylphthalic acid isomer.

Conclusion

The isomers of methoxy methylphthalic acid represent a promising, yet underexplored, class of compounds. This guide provides a foundational understanding of their synthesis and characterization, laying the groundwork for future research into their potential applications. The provided experimental framework and hypothesized biological targets offer a starting point for the systematic investigation of these molecules in the context of drug discovery and development. Further research is warranted to fully elucidate the properties and potential of each individual isomer.

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